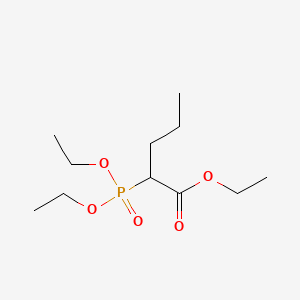

Triethyl 2-Phosphonopentanoate

Description

The Foundational Role of α-Phosphonoesters in Contemporary Organic Synthesis

Within the vast family of organophosphorus compounds, α-phosphonoesters have carved out a crucial niche as versatile and powerful reagents in organic synthesis. These compounds, characterized by a phosphonate (B1237965) group attached to the α-carbon of an ester, are particularly renowned for their role in the Horner-Wadsworth-Emmons (HWE) reaction. frontiersin.orgresearchgate.net The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the phosphate (B84403) byproduct. frontiersin.orgresearchgate.net

The utility of α-phosphonoesters extends beyond the HWE reaction. They are key precursors in the synthesis of a variety of important molecular scaffolds. For instance, they are employed in the synthesis of cyclopropane (B1198618) derivatives, which are significant structural motifs in numerous pharmaceuticals and agrochemicals. core.ac.uk The Wadsworth-Emmons cyclopropanation, utilizing α-phosphonoesters, has emerged as an efficient methodology for the diastereoselective synthesis of these strained ring systems. core.ac.uk Furthermore, α-phosphonoesters are instrumental in the preparation of α-aminophosphonic acids, which are important as peptide mimics and for their biological activities. mdpi.comrsc.org

The synthesis of α-phosphonoesters themselves has been a subject of considerable research, with methods such as the Michaelis-Arbuzov reaction being a cornerstone. rsc.orggoogle.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an α-halo ester. google.com More contemporary methods have also been developed, including those that involve the reaction of enolates with phosphorochloridates, providing access to a wider range of structurally diverse α-phosphonoesters. researchgate.netacs.org

Scholarly Overview of Triethyl 2-Phosphonopentanoate's Academic Relevance and Research Landscape

This compound is a specific α-phosphonoester that has found application in specialized areas of academic research. While not as ubiquitously cited as simpler analogues like triethyl phosphonoacetate, its structure, featuring a propyl group on the α-carbon, allows for the introduction of a five-carbon chain during synthetic transformations.

The primary academic application of this compound is as a reactant in the Horner-Wadsworth-Emmons reaction and related cyclopropanation reactions. For example, it has been utilized in the synthesis of novel cyclopropane α-amino acids. researchgate.net In this context, the reaction of this compound with an appropriate olefin, mediated by a rhodium catalyst, can lead to the formation of substituted cyclopropane carboxylates. researchgate.net These cyclopropane derivatives are valuable as constrained amino acid analogues in medicinal chemistry.

Furthermore, research has explored the use of alkyl-substituted phosphonoacetates, such as this compound, in the synthesis of cyclopropyl-esters containing quaternary stereocentres. core.ac.uk These reactions often proceed with high yield and excellent diastereoselectivity, highlighting the utility of this class of reagents in constructing complex and stereochemically defined molecules. core.ac.uk

The compound is also noted in the context of synthesizing NMDA receptor antagonists, where related phosphonates are key building blocks. acs.org For instance, the structurally related DL-2-amino-5-phosphonopentanoic acid (AP5) is a well-known NMDA receptor antagonist used in neuroscience research. nih.gov While direct, large-scale academic studies focusing solely on this compound are not abundant, its role as a specialized reagent for introducing specific alkyl chains in the synthesis of complex organic molecules is evident from the existing literature.

Properties of this compound

| Property | Value |

| Molecular Formula | C11H23O5P vwr.com |

| Molecular Weight | 266.27 g/mol vwr.com |

| CAS Number | 35051-49-1 vwr.com |

| Boiling Point | 98°C at 2 mmHg vwr.com |

| Physical State | Liquid vwr.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPVIVDUPRDDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35051-49-1 | |

| Record name | Ethyl 2-(diethoxyphosphinyl)pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 2-(diethylphosphono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Elucidation of Reaction Mechanisms and Mechanistic Investigations Involving Triethyl 2 Phosphonopentanoate

Detailed Mechanistic Insights into the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity. nih.gov It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com Compared to the Wittig reaction, the HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

The initial step of the HWE reaction is the deprotonation of triethyl 2-phosphonopentanoate at the α-carbon position by a suitable base to form a phosphonate (B1237965) carbanion. wikipedia.org Commonly used bases include sodium hydride (NaH), alkoxides, or butyllithium (BuLi). organic-chemistry.org The resulting carbanion is a potent nucleophile that readily adds to the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This nucleophilic addition is the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate, a β-alkoxyphosphonate. wikipedia.org The phosphonate anions are generally more nucleophilic and more basic than the corresponding phosphorus ylides used in the Wittig reaction. youtube.com

The reaction mechanism can be summarized as follows:

Deprotonation: A base removes the acidic proton from the α-carbon of this compound, creating a resonance-stabilized carbanion.

Nucleophilic Attack: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone. nrochemistry.com

Intermediate Formation: This attack results in the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates.

Following the initial nucleophilic addition, the β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization. The oxygen atom of the newly formed alkoxide attacks the electrophilic phosphorus atom, leading to the formation of a transient four-membered cyclic intermediate known as an oxaphosphetane. youtube.comnrochemistry.com

This oxaphosphetane intermediate is generally unstable and rapidly decomposes in a stereospecific syn-elimination process. youtube.com This decomposition breaks the carbon-phosphorus and carbon-oxygen bonds, resulting in the formation of the desired alkene and a water-soluble diethyl phosphate salt as a byproduct. wikipedia.orgorganic-chemistry.org The ease of removal of this byproduct is a significant advantage of the HWE reaction. chem-station.com

The key steps involving the oxaphosphetane are:

Cyclization: The β-alkoxyphosphonate intermediate cyclizes to form a diastereomeric mixture of oxaphosphetanes.

Decomposition: The oxaphosphetane undergoes a concerted syn-elimination, yielding the alkene and diethyl phosphate. youtube.com

A hallmark of the Horner-Wadsworth-Emmons reaction is its ability to control the stereochemistry of the resulting alkene, typically favoring the formation of the (E)-isomer (trans-alkene). wikipedia.orgalfa-chemistry.com The stereoselectivity is primarily determined by the relative energies of the transition states leading to the formation of the diastereomeric oxaphosphetane intermediates. nrochemistry.com

Several factors influence the E/Z selectivity of the reaction:

Steric Hindrance: Steric repulsion between the substituents on the phosphonate and the carbonyl compound in the transition state favors the arrangement that leads to the more stable (E)-alkene. organic-chemistry.org The antiperiplanar approach of the carbanion to the carbonyl group is favored, where the smaller aldehydic hydrogen eclipses the bulky phosphonate moiety. organic-chemistry.org

Reaction Conditions: Higher reaction temperatures and the use of lithium salts tend to increase the proportion of the (E)-isomer by allowing for equilibration of the intermediates to the more thermodynamically stable anti-conformation. wikipedia.org

Phosphonate Structure: Modification of the phosphonate ester groups can significantly impact stereoselectivity. For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups like trifluoroethyl esters, can reverse the selectivity to favor the formation of (Z)-alkenes. wikipedia.orgchem-station.com This is attributed to the accelerated elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically favored intermediate. wikipedia.org

| Condition | Predominant Isomer | Rationale |

| Standard HWE (e.g., NaH, THF) | E-alkene | Thermodynamic control, formation of the more stable trans-oxaphosphetane intermediate. |

| Still-Gennari (e.g., KHMDS, 18-crown-6, trifluoroethyl phosphonate) | Z-alkene | Kinetic control, rapid elimination from the initially formed cis-oxaphosphetane. wikipedia.orgyoutube.com |

| Masamune-Roush (e.g., LiCl, DBU) | E-alkene | Favors equilibration to the more stable intermediate, useful for base-sensitive substrates. alfa-chemistry.comnrochemistry.com |

The stereochemical outcome of the HWE reaction can be understood in terms of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com

Thermodynamic Control: Under conditions that allow for the reversible formation of the initial adducts and oxaphosphetanes, the reaction is under thermodynamic control. researchgate.net The product distribution is governed by the relative stability of the intermediates, leading to the formation of the more stable (E)-alkene. wikipedia.org Higher temperatures generally favor thermodynamic control. libretexts.org

Kinetic Control: When the elimination of the oxaphosphetane is rapid and irreversible, the reaction is under kinetic control. youtube.com The product ratio is determined by the rate at which the products are formed. jackwestin.com The Still-Gennari modification is a classic example of a kinetically controlled reaction, where the use of electron-deficient phosphonates accelerates the elimination step, trapping the initial stereochemical outcome of the addition. wikipedia.orgyoutube.com

The Masamune-Roush conditions , employing a mixture of lithium chloride (LiCl) and a mild base such as 1,8-diazabicycloundec-7-ene (DBU), are particularly useful for reactions involving base-sensitive substrates. alfa-chemistry.comnrochemistry.com LiCl is thought to act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the acidity of the phosphonate's α-proton. chem-station.com This allows for the use of a weaker base and often enhances the (E)-selectivity by promoting the equilibration of intermediates to the more thermodynamically favored pathway. alfa-chemistry.com

Mechanistic Studies of Tandem Phosphite (B83602) Additions to Unsaturated Systems

While most commonly associated with the HWE reaction, phosphonates like this compound can conceptually participate in other addition reactions. The principles of phosphite additions to unsaturated systems provide a framework for understanding potential side reactions or alternative synthetic applications.

The addition of phosphite nucleophiles to conjugated unsaturated imines, also known as 1-azadienes, can proceed through a tandem sequence of 1,4- (conjugate addition) and 1,2-additions. researchgate.netnih.gov This reaction provides a route to synthesize 3-phosphonyl-1-aminophosphonates. researchgate.net

The proposed mechanism involves the following steps:

1,4-Addition (Conjugate Addition): The phosphite nucleophile initially attacks the β-carbon of the α,β-unsaturated imine system. This is a conjugate addition that forms an enamine intermediate.

Tautomerization: The enamine intermediate tautomerizes to the more stable imine.

1,2-Addition: A second phosphite molecule then attacks the electrophilic carbon of the newly formed imine in a 1,2-addition fashion.

The regioselectivity of the initial attack (1,4- vs. 1,2-addition) and the efficiency of the subsequent tandem reaction can be influenced by the nature of the phosphite nucleophile and the reaction conditions, such as the presence of an acid medium. researchgate.netnih.gov Theoretical calculations have been employed to rationalize the observed regioselectivities and to provide deeper insight into the reaction mechanism. nih.gov While direct studies on this compound in this specific tandem reaction are not widely reported, the established mechanistic framework for phosphite additions to 1-azadienes suggests a potential, albeit less common, reaction pathway for this compound.

Extension to Oximes, Hydrazones, and Heteroaromatic Imines

The Horner-Wadsworth-Emmons reaction, renowned for its utility in forming carbon-carbon double bonds from carbonyl compounds, can be effectively extended to carbonyl derivatives such as oximes, hydrazones, and various imines. This variant, often termed the aza-Horner-Wadsworth-Emmons reaction, provides a valuable route for the synthesis of substituted alkenes from non-carbonyl precursors.

The fundamental mechanism mirrors the conventional HWE reaction. It commences with the deprotonation of the phosphonate at the α-carbon by a suitable base, generating a stabilized phosphonate carbanion. slideshare.net This highly nucleophilic carbanion then attacks the electrophilic carbon atom of the C=N double bond in the oxime, hydrazone, or heteroaromatic imine. researchgate.net This nucleophilic addition leads to the formation of a transient, four-membered heterocyclic intermediate known as an azaphosphetane. The subsequent collapse of this intermediate through a cycloreversion process results in the formation of the desired alkene and a water-soluble phosphate byproduct. researchgate.net Modified phosphonate reagents, such as 2-diethoxyphosphoryl-1-dimethylhydrazonopropane, have been developed and shown to be stable enough for use in these types of olefination reactions. researchgate.net

Investigations into Nucleophilic Substitution Reactions at Phosphorus Centers

Beyond the reactivity at the α-carbon, the phosphorus atom in this compound is an electrophilic center susceptible to nucleophilic attack. This leads to nucleophilic substitution reactions, which are crucial for modifying the phosphonate group itself. These reactions generally proceed via an associative mechanism rather than a dissociative one. researchgate.netthieme-connect.de

The prevailing mechanism is a two-step addition-elimination process. researchgate.net A nucleophile attacks the tetrahedral phosphorus atom, leading to the formation of a transient, high-energy pentacoordinate intermediate. researchgate.netscispace.com This intermediate typically adopts a trigonal bipyramidal (TBP-5C) geometry. scispace.com The reaction concludes with the expulsion of a leaving group, one of the ethoxy groups in the case of this compound, to restore the tetrahedral geometry at the phosphorus center. thieme-connect.de

The specific pathway, whether it is a concerted (single transition state) or a stepwise (with a distinct intermediate) process, can depend on factors like the nature of the nucleophile and the leaving group. scispace.com For instance, the hydrolysis of phosphonates, a common example of this reaction type, involves the nucleophilic attack of water or a hydroxide ion on the phosphorus atom, leading to P-O bond cleavage. nih.gov The rate and mechanism can be influenced by the pH and solvent conditions. nih.gov

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving phosphonates. High-level quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT), provide deep insights into transition states, energy profiles, and the influence of the reaction environment. nih.govresearchgate.net

Theoretical studies of the Horner-Wadsworth-Emmons reaction have mapped out the entire energy landscape of the process. The reaction pathway involves the initial deprotonation of the phosphonate, nucleophilic addition of the resulting carbanion to the electrophile, formation of a cyclic oxaphosphetane intermediate, and its final elimination to yield the alkene. nih.govnrochemistry.com

Computational models have shown that in the gas phase or nonpolar solvents, the formation of the oxaphosphetane is often the rate-determining step. nih.govacs.org Transition state analysis reveals that the stereochemical outcome of the reaction (i.e., the preference for the E-alkene) is determined by the relative energies of the transition states leading to the different stereoisomeric intermediates. nih.govorganic-chemistry.org The transition state that leads to the more stable trans-olefin is generally found to be lower in energy, which explains the characteristic E-selectivity of the HWE reaction. nih.govnrochemistry.com

| Reaction Step | Description | Relative Energy (Calculated) | Key Finding |

|---|---|---|---|

| 1. Deprotonation | Abstraction of the α-proton to form the phosphonate carbanion. | - | A low-barrier, fast equilibrium step. |

| 2. Nucleophilic Addition | Attack of the carbanion on the carbonyl/imine carbon. | Low Barrier | Forms an oxyanion or aza-anion intermediate. |

| 3. Ring Closure (TS) | Formation of the four-membered oxaphosphetane/azaphosphetane ring. | Highest Barrier | Often the rate-determining step of the overall reaction. nih.gov |

| 4. Elimination | Collapse of the cyclic intermediate to form the alkene and phosphate byproduct. | Low Barrier | A rapid, exothermic step. |

This table represents a generalized energy profile for the HWE reaction based on computational findings.

The solvent plays a critical role in modulating the reaction pathway and energetics, and computational models incorporating solvent effects (e.g., using the Polarizable Continuum Model, PCM) have been crucial for understanding these influences. acs.org Solvation can have a dramatic effect on the energy profile. acs.org For instance, in solvated systems, the initial bimolecular nucleophilic addition to form the oxyanion intermediate can become rate-limiting, a reversal of the gas-phase mechanism where ring closure is the slowest step. acs.org

The choice of solvent significantly impacts reaction rates and stereoselectivity. acs.org Different solvents can stabilize the charged intermediates and transition states to varying degrees, altering their relative energies. researchgate.net

Proton transfer is another critical mechanistic aspect, particularly in reactions like the hydrolysis of the phosphonate ester group. In aqueous media, solvent molecules can act as "proton shuttles," facilitating the transfer of protons between the nucleophile (water) and the leaving group (alkoxide) through a network of hydrogen bonds. masterorganicchemistry.com Computational studies can model these explicit solvent interactions to elucidate the precise mechanism of proton transfer, which can significantly lower the activation energy for nucleophilic substitution at the phosphorus center. nih.gov

Synthetic Utility and Applications in Complex Organic Transformations

Triethyl 2-Phosphonopentanoate as a Versatile Building Block in Organic Synthesis

The reactivity of this compound is centered around the phosphonate (B1237965) moiety, which can be readily deprotonated to form a stabilized carbanion. This nucleophilic species is the key intermediate in a variety of powerful carbon-carbon bond-forming reactions.

Construction of Carbon-Carbon Double Bonds (Olefin Synthesis)

The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of the phosphonate carbanion with an aldehyde or ketone to yield an α,β-unsaturated ester. A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a water-soluble phosphate (B84403) ester, can be easily removed from the reaction mixture, simplifying purification. wikipedia.org

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate ester by a base to generate a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a diethyl phosphate salt results in the formation of the alkene. The stereochemical outcome of the HWE reaction is often influenced by the reaction conditions and the nature of the reactants, but it typically favors the formation of the (E)-isomer of the resulting alkene. wikipedia.org

| Aldehyde/Ketone | Base | Product | Stereoselectivity (E:Z) |

| Benzaldehyde | NaH | Ethyl 2-pentylidene-3-phenylacrylate | >95:5 |

| Cyclohexanone | n-BuLi | Ethyl 2-(cyclohexylidene)pentanoate | 85:15 |

| Propanal | DBU | Ethyl 2-propyl-2-heptenoate | >90:10 |

This table presents hypothetical reaction outcomes for this compound in Horner-Wadsworth-Emmons reactions, based on the general reactivity of similar phosphonates. Specific experimental data for this compound was not available in the search results.

Intramolecular Conjugate Addition Reactions

Facilitation of Diels-Alder Reactions and Other Cycloadditions

Phosphonate-substituted alkenes, which can be synthesized from this compound via the HWE reaction, can act as dienophiles in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the phosphonate group activates the double bond towards [4+2] cycloaddition with a conjugated diene, leading to the formation of substituted cyclohexene (B86901) derivatives. wikipedia.orgorganic-chemistry.org These cyclic products can serve as versatile intermediates for the synthesis of complex natural products and other target molecules.

While direct participation of this compound as a dienophile is less common, its derivatives are valuable in this context. The stereochemistry of the resulting cycloadduct is governed by the well-established principles of the Diels-Alder reaction, often favoring the endo product.

Synthesis of Biologically Relevant Phosphonate Analogues and Pharmaceutical Precursors

The phosphonate group is a key pharmacophore in many biologically active compounds due to its ability to mimic the transition state of enzymatic reactions or to act as a stable analogue of a phosphate or carboxylate group. This compound serves as a valuable precursor for the synthesis of such molecules.

Development of Phosphonate-Based Amino Acid Analogues

Phosphonate analogues of amino acids are of significant interest in medicinal chemistry as they can act as potent enzyme inhibitors. nih.gov The synthesis of such analogues can be achieved through various synthetic routes, often involving the modification of the ester and alkyl groups of a phosphonate precursor like this compound. For instance, the α-position of the phosphonate can be functionalized to introduce an amino group or a precursor thereof. While specific synthetic routes starting from this compound are not detailed in the available literature, general methods for the synthesis of phospho-amino acid analogues often involve the use of phosphonate building blocks. nih.govdiva-portal.org A study on the synthesis of analogues of 2-amino-5-phosphonopentanoic acid (AP5), a known NMDA receptor antagonist, highlights the importance of phosphonate-containing amino acids in neuroscience research. nih.govacs.org

Synthesis of Phosphonate Dipeptide and Dehydrodipeptide Structures

The synthesis of phosphonate-containing peptides is a significant area of research, as these compounds can act as mimics of natural peptides and exhibit potent biological activities. This compound serves as a key precursor in the synthesis of phosphonate dipeptides through reactions such as the Horner-Wadsworth-Emmons (HWE) olefination.

In a typical synthetic route, the carbanion of this compound, generated by a suitable base, reacts with an N-protected α-amino aldehyde. This reaction leads to the formation of an α,β-unsaturated phosphonate, which can be further elaborated to yield the desired phosphonate dipeptide. The choice of reaction conditions can influence the stereoselectivity of the newly formed double bond.

| Reagent/Condition | Role in Synthesis | Expected Outcome |

| Sodium Hydride (NaH) | Base for deprotonation | Formation of the phosphonate carbanion |

| N-Boc-amino aldehyde | Electrophilic partner | Formation of a protected dehydrodipeptide phosphonate |

| Hydrogenation (e.g., H₂, Pd/C) | Reduction of the double bond | Formation of the saturated phosphonate dipeptide |

The synthesis of dehydrodipeptide structures follows a similar pathway, where the α,β-unsaturated phosphonate intermediate is the final target. These unsaturated systems are of interest for their unique conformational properties and potential as enzyme inhibitors.

Strategic Application in the Synthesis of Agrochemical Intermediates

The unique chemical properties of the phosphonate group make it a valuable component in the design of modern agrochemicals, including herbicides and insecticides. This compound can be utilized as a starting material for the synthesis of various agrochemical intermediates. While specific examples for this compound are not extensively documented in publicly available literature, its structural analog, Triethyl 2-phosphonopropionate, is known to be an important intermediate in this field.

The general strategy involves the modification of the pentanoate chain or the phosphonate group to introduce functionalities that impart biological activity. For instance, the ester groups can be hydrolyzed and converted into other functional groups, or the carbon backbone can be further functionalized.

| Synthetic Transformation | Reagents | Resulting Intermediate Class |

| Hydrolysis of the ethyl esters | Aqueous acid or base | Phosphonopentanoic acid |

| Amidation of the carboxylate | Amine, coupling agent | Phosphonopentanamide |

| α-Halogenation | N-Halosuccinimide | α-Halo-Triethyl 2-Phosphonopentanoate |

These transformations provide access to a diverse range of intermediates that can be further elaborated into active agrochemical ingredients.

Integration into Specialty Polymer Chemistry for Advanced Materials

Organophosphorus compounds are increasingly being incorporated into polymers to enhance their properties, such as flame retardancy, thermal stability, and metal-ion binding capabilities. This compound, and more broadly, compounds like Triethyl 2-phosphonopropionate, can be used in the formulation of specialty polymers.

The phosphonate ester can be incorporated into a polymer backbone or as a pendant group through various polymerization techniques. For example, the ester can be hydrolyzed to the corresponding phosphonic acid, which can then be used as a monomer in condensation polymerization. Alternatively, the pentanoate chain can be functionalized with a polymerizable group, such as a vinyl or an acrylic moiety.

| Polymerization Method | Role of Phosphonate Monomer | Potential Polymer Properties |

| Condensation Polymerization | As a diacid or diol equivalent | Enhanced thermal stability, flame retardancy |

| Radical Polymerization | As a functionalized vinyl/acrylic monomer | Modified surface properties, metal chelation |

| Ring-Opening Polymerization | As a functionalized cyclic ester | Biodegradable polymers with tailored properties |

The incorporation of the phosphonate group can significantly impact the final properties of the material, leading to advanced polymers with applications in electronics, automotive, and biomedical fields.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Utilization of Nuclear Magnetic Resonance Spectroscopy (NMR) for Mechanistic Studies and Structural Elucidation

NMR spectroscopy is a powerful tool for probing the intricate details of molecular structure and dynamics. In the context of reactions involving Triethyl 2-Phosphonopentanoate, particularly the Horner-Wadsworth-Emmons (HWE) reaction, various NMR techniques provide invaluable insights into reaction mechanisms and stereochemical outcomes.

Phosphorus-31 NMR in Reaction Monitoring and Stereochemical Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for monitoring the fate of phosphorus-containing compounds like this compound during a chemical reaction. The chemical shift of the phosphorus nucleus is exquisitely sensitive to its electronic environment, making it an excellent probe for tracking the conversion of the starting phosphonate (B1237965) to intermediates and the final phosphate (B84403) byproduct.

In a typical Horner-Wadsworth-Emmons reaction, the ³¹P NMR spectrum of the starting material, this compound, would exhibit a characteristic resonance. As the reaction progresses upon addition of a base and a carbonyl compound, the appearance of new signals in the ³¹P NMR spectrum can be observed. For instance, the formation of the phosphonate anion intermediate would result in a downfield shift of the ³¹P signal. Subsequently, the formation of the oxaphosphetane intermediate, a key four-membered ring structure in the HWE mechanism, would be indicated by a significantly different chemical shift. Finally, the disappearance of the phosphonate signals and the appearance of a new signal corresponding to the diethyl phosphate byproduct confirms the completion of the reaction.

Table 1: Illustrative ³¹P NMR Chemical Shifts in a Horner-Wadsworth-Emmons Reaction

| Species | Typical ³¹P Chemical Shift Range (ppm) |

| Starting Phosphonate (e.g., this compound) | +20 to +30 |

| Phosphonate Anion | +25 to +35 |

| Oxaphosphetane Intermediate | -10 to +10 |

| Diethyl Phosphate Byproduct | -1 to +5 |

Note: The exact chemical shifts can vary depending on the solvent, temperature, and specific substrates used.

Deuterium (B1214612) Isotope Effect Studies in Reaction Kinetics

Kinetic Isotope Effect (KIE) studies, particularly involving the substitution of hydrogen with deuterium, are a sophisticated method to probe the rate-determining step of a reaction and to elucidate the structure of the transition state. In the context of the Horner-Wadsworth-Emmons reaction with this compound, a deuterium isotope effect study could involve the specific deuteration of the carbon alpha to the phosphonate group.

The reaction is initiated by the deprotonation of this alpha-proton by a base. If this deprotonation is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed when comparing the reaction rate of the non-deuterated this compound with its deuterated counterpart. A significant primary KIE would indicate that the C-H bond is being broken in the slowest step of the reaction.

Conversely, if the subsequent nucleophilic attack of the phosphonate carbanion on the carbonyl compound or the collapse of the oxaphosphetane intermediate is the rate-determining step, a much smaller or negligible KIE would be expected for the initial deprotonation step. These studies provide crucial mechanistic information that helps in optimizing reaction conditions for improved yields and stereoselectivity. While specific deuterium isotope effect studies on this compound are not extensively documented, the principles are widely applied in mechanistic organic chemistry.

Application of Infrared and Mass Spectrometry for Reaction Progress and Product Identification (Beyond Basic Compound Identification)

While IR and MS are standard tools for compound identification, their application in a research context for reactions involving this compound goes further into the realm of real-time reaction monitoring and detailed product characterization.

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for the continuous monitoring of a reaction mixture without the need for sampling. For a Horner-Wadsworth-Emmons reaction, the disappearance of the characteristic C=O stretching frequency of the starting aldehyde or ketone and the appearance of the C=C stretching frequency of the alkene product can be tracked in real-time. This provides valuable kinetic data and allows for the precise determination of reaction endpoints. For instance, in a reaction where this compound is used to synthesize a cyclopropane (B1198618) derivative, a characteristic IR absorption band for the product was observed at 1715 cm⁻¹, corresponding to the ester carbonyl group.

Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), is a powerful technique for identifying the products and byproducts of a reaction. High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, confirming its elemental composition. In the context of mechanistic studies, MS can be used to detect and characterize transient intermediates that may be present in low concentrations. For this compound, with a molecular formula of C₁₁H₂₃O₅P, its mass spectrum would be available from resources such as the NIST Mass Spectrometry Data Center, providing a reference for its identification in complex mixtures.

Table 2: Key Spectroscopic Data for this compound and Related Reaction Components

| Compound/Functional Group | Spectroscopic Technique | Characteristic Signal |

| This compound | Molecular Formula | C₁₁H₂₃O₅P |

| Product Ester Carbonyl | Infrared Spectroscopy | ~1715 cm⁻¹ |

| Alkene C=C stretch | Infrared Spectroscopy | ~1650 cm⁻¹ |

| Aldehyde/Ketone C=O stretch | Infrared Spectroscopy | ~1700-1740 cm⁻¹ |

Future Research Directions and Emerging Paradigms in Phosphonate Chemistry

Development of Novel Catalytic Systems for Triethyl 2-Phosphonopentanoate Synthesis and Transformations

The synthesis of α-substituted phosphonates such as this compound has traditionally relied on stoichiometric reactions like the Michaelis-Arbuzov and Michaelis-Becker reactions. nih.govfrontiersin.org While effective, these methods often require harsh conditions and can lack the desired selectivity. The future of phosphonate (B1237965) synthesis lies in the development of advanced catalytic systems that offer milder reaction conditions, higher yields, and greater control over stereochemistry.

Current research is focused on several promising catalytic approaches:

Metal Complex Catalysis : Transition metal complexes are at the forefront of developing new synthetic routes. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, have enabled the efficient synthesis of benzylphosphonates from H-phosphonate diesters and benzyl (B1604629) halides. organic-chemistry.org Similarly, copper-catalyzed reactions of phosphorus nucleophiles are providing rapid and high-yielding pathways to P-C bond formation at room temperature. organic-chemistry.org For asymmetric synthesis, chiral metal complexes, including those based on titanium and copper, are being used to catalyze reactions like the phospha-aldol and phospha-Mannich reactions, yielding enantiomerically enriched phosphonates. mdpi.com

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful, metal-free alternative. mdpi.com Bifunctional organocatalysts have proven effective in hydrophosphonylation reactions by simultaneously activating both the aldehyde and the H-phosphonate. mdpi.com This strategy has been successfully applied to produce a variety of α-hydroxyphosphonates and α-aminophosphonates with high yields and enantioselectivity. mdpi.com

Heterogeneous Catalysis : To improve catalyst recyclability and sustainability, researchers are exploring heterogeneous catalysts. Metal-organic frameworks (MOFs) and layered-metal phosphonates are being investigated for their potential in various organic syntheses, including coupling reactions and reductions. scispace.com These materials offer defined structures and tunable reactivity, making them promising platforms for future phosphonate synthesis. scispace.commdpi.com

A significant area of transformation for phosphonates involves their use in carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes phosphonate carbanions to convert aldehydes and ketones into alkenes with high (E)-selectivity. wikipedia.orgorganic-chemistry.orgwikipedia.org Future research will likely focus on developing catalytic variants of the HWE reaction and expanding the scope of phosphonate-based transformations for creating complex molecular architectures. A mild and modular method for preparing various phosphonylated derivatives involves the chemoselective activation of phosphonates with triflic anhydride, allowing for substitution with a wide range of nucleophiles. nih.gov

| Catalytic System | Reaction Type | Key Advantages |

| Chiral Metal Complexes (e.g., Ti, Cu) | Asymmetric Phospha-Aldol, Phospha-Mannich | High enantioselectivity for chiral phosphonates. mdpi.com |

| Palladium(0) with Xantphos ligand | Cross-coupling | Efficient synthesis of benzylphosphonates under mild conditions. organic-chemistry.org |

| Bifunctional Organocatalysts | Hydrophosphonylation | Metal-free, high yields, and enantioselectivity. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Various (e.g., coupling, condensation) | Heterogeneous, recyclable, tunable structure and reactivity. scispace.com |

| Copper(I) Oxide (Cu₂O) | Alkynylation | Base-free, ligand-free synthesis of alkynylphosphonates. organic-chemistry.org |

Exploration of Bio-Inspired Synthetic Methodologies and Chemoenzymatic Approaches

Nature has long utilized organophosphorus compounds, and the enzymes involved in their biosynthesis and catabolism offer a blueprint for green and highly selective synthetic methods. nih.govnih.gov The exploration of bio-inspired and chemoenzymatic strategies represents a paradigm shift, moving away from conventional synthesis towards more sustainable and efficient processes.

Enzymatic Catalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Several classes of enzymes are relevant to phosphonate chemistry:

Phosphonate Biosynthesis Enzymes : Key enzymes in natural phosphonate production, such as phosphoenolpyruvate (B93156) (PEP) mutase, provide a route to the foundational C-P bond. nih.gov Harnessing these enzymes could enable the direct biological production of phosphonate precursors from simple feedstocks.

Organophosphorus Hydrolases (OPH) : These enzymes, originally identified for their ability to detoxify organophosphate pesticides and nerve agents, can hydrolyze a range of P-O, P-F, and P-S bonds. nih.govnih.gov Engineered OPH variants could be developed for the selective modification or synthesis of complex phosphonates.

Lipases : These robust enzymes are widely used in chemoenzymatic synthesis for their ability to perform stereoselective transformations. nih.gov For example, lipases from Candida antarctica and Candida rugosa have been used for the kinetic resolution of chiral hydroxyalkanephosphonates via alcoholysis or hydrolysis, achieving high enantiomeric excess. researchgate.net

Chemoenzymatic Synthesis: This approach combines the best of both worlds: the versatility of traditional chemical synthesis with the selectivity of biocatalysis. nih.govnih.gov A typical chemoenzymatic strategy might involve the chemical synthesis of a phosphonate precursor, followed by an enzymatic step to introduce chirality or perform a specific functional group transformation that is challenging to achieve chemically. nih.gov For instance, a racemic phosphonate intermediate could be resolved using a lipase (B570770) to yield an enantiopure starting material for subsequent chemical elaboration. nih.gov This integration streamlines the synthesis of complex, biologically active molecules and reduces the reliance on protecting groups and chiral auxiliaries.

| Enzyme Class | Function in Phosphonate Chemistry | Example Application |

| PEP Mutase | C-P bond formation | Biosynthesis of phosphonopyruvate, a key phosphonate precursor. nih.gov |

| C-P Lyases | C-P bond cleavage | Liberation of phosphate (B84403) from phosphonates for nutrient acquisition. nih.gov |

| Organophosphorus Hydrolases (OPH) | Hydrolysis of P-X bonds (X=O, F, S) | Detoxification of organophosphates; potential for selective deprotection. nih.govnih.gov |

| Lipases (e.g., CALB) | Kinetic Resolution | Enantioselective acylation/hydrolysis of racemic hydroxyphosphonates. nih.govresearchgate.net |

| Transaminases | Amino group transfer | Synthesis of aminophosphonates from ketophosphonates. mdpi.com |

Investigation of this compound in Materials Science Applications

The unique properties conferred by the phosphonate group—including strong metal chelation, thermal stability, and flame retardancy—make organophosphorus compounds like this compound attractive building blocks for advanced materials. nih.govacs.org Research is increasingly focused on incorporating phosphonate moieties into polymer backbones or as functional additives to create materials with enhanced performance characteristics.

Flame Retardants : Organophosphates and phosphonates are widely used as flame retardants and plasticizers, particularly in polymers like PVC. wikipedia.orgbdu.ac.in They can be physically blended or chemically incorporated into the polymer matrix. Upon combustion, they promote the formation of a protective char layer, insulating the underlying material and suppressing the fire. The development of novel phosphonate monomers is crucial for creating next-generation, thermal-resistant polycondensates. tandfonline.com

Functional Polymers : The incorporation of phosphonate groups into polymer chains can impart a range of functionalities. For example, phosphonic acid-based copolymers have been developed for use as dental self-etch adhesives, where the phosphonic acid groups improve adhesion to the tooth surface. rsc.org Poly(phosphonate)s are also being investigated for biomedical applications due to their biocompatibility and degradability, with potential uses in drug delivery and tissue engineering. acs.orgmpg.de

Proton-Conducting Membranes : Materials bearing phosphonic acid sites have shown significant promise for use in proton-conducting membranes for fuel cells. acs.org These materials often exhibit higher chemical and thermal stability compared to the traditionally used sulfonic acid-based materials.

The versatility of this compound allows it to serve as a key intermediate in the synthesis of specialized monomers for these applications. Its ester groups can be hydrolyzed to the corresponding phosphonic acid, while the pentanoate chain offers a point for further functionalization or incorporation into a polymer backbone.

| Application Area | Role of Phosphonate Group | Resulting Material Property |

| Flame Retardancy | Promotes char formation during combustion. | Reduced flammability, improved fire safety of polymers. wikipedia.orgtandfonline.com |

| Dental Adhesives | Enhances adhesion to mineralized tooth structures. | Improved bond strength and durability of dental restorations. rsc.org |

| Biomedical Polymers | Provides biocompatibility and controlled degradability. | Materials for drug delivery systems and tissue engineering scaffolds. acs.org |

| Fuel Cell Membranes | Acts as a proton-conducting moiety. | High thermal and chemical stability for proton exchange membranes. acs.org |

| Metal Chelation | Binds strongly to metal ions. | Polymers for metal ion separation and extraction. nih.gov |

Harnessing Advanced Computational Methods for Predictive Synthesis and Mechanism Discovery

As phosphonate chemistry grows in complexity, advanced computational methods are becoming indispensable tools for accelerating discovery and deepening mechanistic understanding. Density Functional Theory (DFT) and emerging machine learning models are providing unprecedented insight into the synthesis and reactivity of compounds like this compound.

Mechanism Elucidation with DFT: DFT calculations allow researchers to map out the complete energy profiles of chemical reactions, identifying transition states and intermediates with high accuracy. researchgate.net This has been particularly valuable for understanding the stereoselectivity of reactions like the Horner-Wadsworth-Emmons (HWE) reaction. Computational studies have revealed that the formation of the oxaphosphetane intermediate is the rate-determining step and that the transition state leading to the (E)-alkene is energetically favored, explaining the reaction's observed stereochemical outcome. nih.govnrochemistry.com DFT has also been used to study reaction pathways in organocatalyzed phosphonate synthesis, providing support for proposed mechanisms. mdpi.comrsc.org

Predictive Synthesis and Catalyst Design: Beyond understanding existing reactions, computational methods are being used in a predictive capacity.

Reaction Outcome Prediction : Machine learning models, trained on large datasets of experimental reactions, are being developed to predict the major product of a given set of reactants and conditions. mit.edu Such tools could significantly reduce the amount of trial-and-error experimentation required to develop new synthetic routes for phosphonates.

Catalyst Screening and Design : Computational screening can rapidly evaluate the potential efficacy of numerous candidate catalysts for a specific transformation, guiding experimental efforts toward the most promising options. By modeling the interaction between a substrate, a phosphonate reagent, and a catalyst, researchers can rationally design new catalysts with improved activity and selectivity.

These computational approaches, when used in concert with experimental work, create a powerful feedback loop where theoretical predictions guide laboratory experiments, and experimental results are used to refine and validate computational models. This synergy is poised to accelerate the discovery of novel synthetic methods and applications for this compound and other phosphonates.

| Computational Method | Application in Phosphonate Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Mechanism Elucidation | Detailed energy profiles, transition state structures, understanding of stereoselectivity (e.g., in HWE reaction). researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Prediction and interpretation of UV-Vis spectra of novel phosphonate compounds. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure Analysis | Calculation of atomic charges and investigation of bonding interactions to understand molecular stability. researchgate.net |

| Machine Learning / AI | Predictive Synthesis | Prediction of major reaction products from reactants and conditions, accelerating synthesis design. mit.edu |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Triethyl 2-Phosphonopentanoate, and how can reaction efficiency be validated?

- Methodological Answer : The Michaelis-Arbuzov reaction is a primary method, involving triethyl phosphite and alkyl halides. For example, in a study, two equivalents of triethyl phosphite were required, but incomplete conversion occurred, necessitating optimization of temperature (e.g., 90°C) and extended reaction times (40 hours). Validation involves monitoring via ¹H and ³¹P NMR to confirm product formation and assess residual reactants. Gas-liquid chromatography (GLC) can detect byproducts like ethyl bromide .

- Key Parameters :

- Stoichiometry : 2 equivalents of triethyl phosphite.

- Temperature : 90°C.

- Reaction Time : 40 hours.

Q. How is this compound characterized in academic research?

- Methodological Answer : NMR spectroscopy (¹H, ¹³C, and ³¹P) is critical. The ³¹P NMR signal at δ ~20-30 ppm confirms the phosphonate group. GLC or LC-MS identifies impurities, such as unreacted starting materials or side products. For example, incomplete reactions may show residual alkyl halides in GLC traces, necessitating column chromatography for purification .

Q. What are the primary biochemical applications of this compound?

- Methodological Answer : It serves as a precursor for phosphonate-based inhibitors in apoptosis and tumor suppression studies. For instance, phosphonate esters are used to modulate kinase activity in signal transduction pathways. Researchers often derivatize the compound to introduce bioisosteric replacements for carboxylates in drug design .

Advanced Research Questions

Q. How should researchers resolve contradictions in reaction outcomes (e.g., low yields or unexpected byproducts)?

- Methodological Answer : Contradictions may arise from side reactions (e.g., hydrolysis of intermediates) or improper stoichiometry. Systematic troubleshooting includes:

- Real-Time Monitoring : Use in-situ NMR to track reaction progress.

- Control Experiments : Compare with analogous syntheses (e.g., triethyl phosphonopropionate) to isolate variables .

- Temperature Gradients : Test reactions at 70°C, 90°C, and 110°C to identify optimal conditions.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The phosphonate group stabilizes α-carbanions, enabling nucleophilic attacks. Studies on analogous compounds (e.g., triethyl orthoacetate) reveal that steric hindrance and electron-withdrawing effects influence reaction rates. Computational methods (e.g., DFT) can model transition states to predict regioselectivity .

Q. How does structural variation in alkyl phosphonates affect their catalytic or inhibitory properties?

- Methodological Answer : Comparative studies with derivatives like triethyl phosphonopropionate (shorter chain) or triethyl 4-phosphonocrotonate (unsaturated chain) highlight:

- Solubility : Longer chains (e.g., pentanoate) enhance lipid membrane permeability.

- Electron Effects : Electron-withdrawing groups increase phosphonate acidity (pKa ~7.5), improving hydrogen-bonding in enzyme inhibition .

Data Analysis and Optimization Strategies

Q. What analytical workflows are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Use a combination of:

- LC-MS/MS : For high sensitivity in biological matrices.

- Isotopic Labeling : Introduce deuterated internal standards to correct for matrix effects.

- Calibration Curves : Validate linearity (R² > 0.99) across expected concentration ranges .

Q. How can researchers optimize storage conditions to prevent degradation?

- Methodological Answer : Store under nitrogen in airtight containers at –20°C to minimize hydrolysis. Periodic NMR analysis (e.g., every 6 months) monitors stability. Avoid exposure to moisture or light, which accelerate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.